molecular formula C18H16N2O B12597732 (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone CAS No. 916480-78-9

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone

Cat. No.: B12597732
CAS No.: 916480-78-9
M. Wt: 276.3 g/mol
InChI Key: LHMBBICBDPWDMJ-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with an appropriate amine to form the benzodiazepine core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazepine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepine derivatives, which may have different pharmacological properties compared to the parent compound.

Scientific Research Applications

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is conducted to explore its potential therapeutic uses, such as its anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Adinazolam: A triazolobenzodiazepine with antidepressant and anxiolytic effects.

    Chlordiazepoxide: Known for its anxiolytic and muscle relaxant properties.

Uniqueness

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone is unique due to its specific substitution pattern on the benzodiazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

916480-78-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-phenylmethanone

InChI

InChI=1S/C18H16N2O/c1-12-10-13(2)20-17-11-15(8-9-16(17)19-12)18(21)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3

InChI Key

LHMBBICBDPWDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C(C1)C

Origin of Product

United States

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